molecular formula C11H14N4 B15302504 5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine

5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B15302504
M. Wt: 202.26 g/mol
InChI Key: PQPDHEDFNLSYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine typically involves the reaction of 2-(propan-2-yl)phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions usually involve heating the mixture to reflux for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazole compounds with various functional groups.

Scientific Research Applications

5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound can also form hydrogen bonds and other interactions with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    5-Phenyl-1,2,4-triazole: A similar compound with a phenyl group attached to the triazole ring, studied for its antimicrobial and antifungal properties.

    5-(2-Methylphenyl)-1,2,4-triazole: A derivative with a methyl group on the phenyl ring, investigated for its potential anticancer activity.

Uniqueness

5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

5-(2-propan-2-ylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c1-7(2)8-5-3-4-6-9(8)10-13-11(12)15-14-10/h3-7H,1-2H3,(H3,12,13,14,15)

InChI Key

PQPDHEDFNLSYDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.